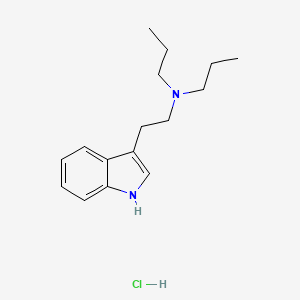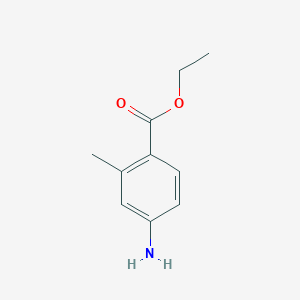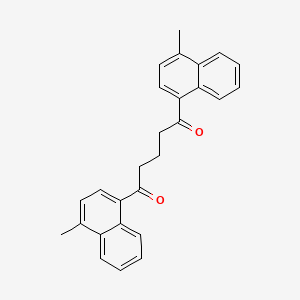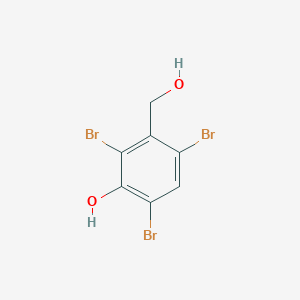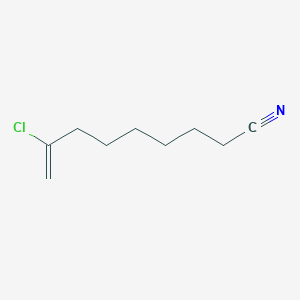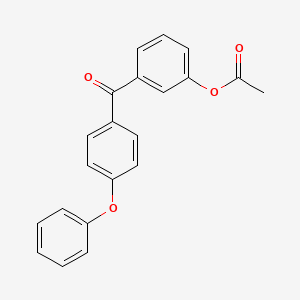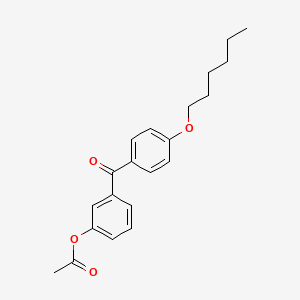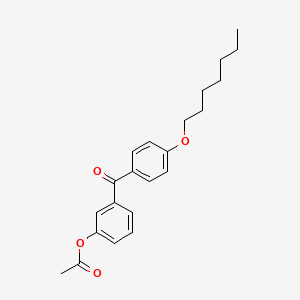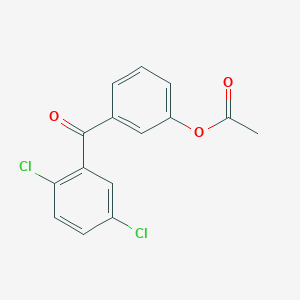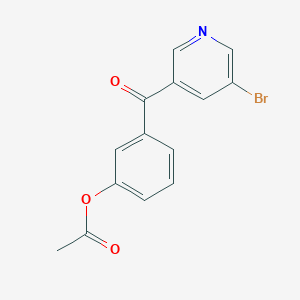
2,3,7,8-Tetrachlorodibenzothiophene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cell Culture Studies and Structure-Activity Relationships
2,3,7,8-Tetrachlorodibenzothiophene (TCDT) has been studied for its effects on cell cultures, particularly its impact on inducing CYP1A1 enzyme activity in mouse hepatoma cells. Research has highlighted the differences in induction potencies among various sulfur-containing compounds, including TCDT. These studies are crucial in understanding the molecular interactions and potential toxicological impacts of such compounds (Kopponen et al., 1994).
Environmental Behavior and Sorption Characteristics
TCDT's environmental behavior, particularly its sorption behavior on sediments and soils, has been investigated. This includes studies on its rapid sorption and the factors influencing this process, such as pH and dissolved organic matter. Understanding TCDT's interaction with environmental matrices helps in assessing its potential ecological risks (Nian et al., 2022).
UV Degradation Dynamics
Research has been conducted on the UV-degradation dynamics of TCDT and its analogues in different solvents. This study is significant for understanding the environmental fate of such compounds, especially their degradation patterns under UV irradiation, which can inform remediation and pollution control strategies (Qin, 1996).
Formation from Industrial Processes
Investigations into the formation of TCDT as a by-product in industrial processes, particularly in the production of certain chemicals, have been reported. This research is critical for understanding the sources of environmental contamination and implementing better control measures in industrial processes (Milnes, 1971).
Analytical Detection and Quantification
Advancements in analytical methods for detecting and quantifying TCDT in various environmental and biological samples have been a focus of research. This includes the development of sensitive and specific mass spectrometric methods, which are crucial for monitoring and assessing the environmental and health impacts of these compounds (Cairns et al., 1980).
Propiedades
IUPAC Name |
2,3,7,8-tetrachlorodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4S/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMOCSHBYLEEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3SC2=CC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158153 | |
| Record name | Dibenzothiophene, 2,3,7,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8-Tetrachlorodibenzothiophene | |
CAS RN |
133513-17-4 | |
| Record name | Dibenzothiophene, 2,3,7,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133513174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzothiophene, 2,3,7,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




